molecular formula C14H15Cl3N2O5S B2938417 Ethyl 2-{3-oxo-1-[(2,4,5-trichlorophenyl)sulfonyl]-2-piperazinyl}acetate CAS No. 318469-53-3

Ethyl 2-{3-oxo-1-[(2,4,5-trichlorophenyl)sulfonyl]-2-piperazinyl}acetate

Cat. No. B2938417
CAS RN: 318469-53-3
M. Wt: 429.69
InChI Key: OLJJQZDMDGGHQE-UHFFFAOYSA-N
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Description

Ethyl 2-{3-oxo-1-[(2,4,5-trichlorophenyl)sulfonyl]-2-piperazinyl}acetate, also known as ETOA, is a chemical compound that has gained significant attention in the scientific community. ETOA is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in many physiological processes.

Scientific Research Applications

Anticancer Prodrug Determination

A study by Stępniowska et al. (2017) introduced a novel analytical method using adsorptive stripping voltammetry for determining a new anticancer prodrug, showcasing its effectiveness in serum. This highlights the compound's significance in cancer treatment and the development of sensitive detection techniques for therapeutic monitoring (Stępniowska et al., 2017).

Synthesis Methodologies

Research by Indumathi et al. (2010) demonstrated the use of ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate in L-proline-catalyzed three-component domino annulation. This method efficiently produces thienothiopyran derivatives, emphasizing the compound's utility in creating complex molecules with multiple stereocenters, potentially for pharmaceutical applications (Indumathi et al., 2010).

Impurity Profile Analysis

Thomasberger et al. (1999) focused on the impurity profile of a glycoprotein IIb/IIIa antagonist, showing the importance of understanding and controlling the synthesis process of complex pharmaceuticals to ensure safety and efficacy (Thomasberger et al., 1999).

Antibacterial Potentials

A study by Iqbal et al. (2017) explored acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores for their antibacterial potentials. This research underscores the compound's role in developing new antibacterial agents, highlighting its versatility in contributing to the fight against bacterial infections (Iqbal et al., 2017).

properties

IUPAC Name

ethyl 2-[3-oxo-1-(2,4,5-trichlorophenyl)sulfonylpiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl3N2O5S/c1-2-24-13(20)7-11-14(21)18-3-4-19(11)25(22,23)12-6-9(16)8(15)5-10(12)17/h5-6,11H,2-4,7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJJQZDMDGGHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{3-oxo-1-[(2,4,5-trichlorophenyl)sulfonyl]-2-piperazinyl}acetate

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